molecular formula C16H14FN3O2S B2803768 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415463-24-8

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide

Cat. No. B2803768
CAS RN: 2415463-24-8
M. Wt: 331.37
InChI Key: KLVYBKQPRLRWHJ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide, commonly known as EFMC or compound 13, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EFMC is a heterocyclic compound that belongs to the class of benzothiazoles and pyridines. It has a molecular weight of 352.37 g/mol and a chemical formula of C17H14FN3O2S.

Mechanism of Action

EFMC exerts its effects by selectively binding to specific proteins and enzymes. EFMC has been found to bind to the protein tau, which is implicated in the development of Alzheimer's disease. EFMC has also been found to inhibit the activity of the enzyme HDAC6, which is involved in the progression of cancer.
Biochemical and Physiological Effects:
EFMC has been found to have various biochemical and physiological effects. EFMC has been found to induce cell death in cancer cells and to reduce the accumulation of toxic proteins in Alzheimer's disease. EFMC has also been found to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

EFMC has several advantages for use in lab experiments. EFMC has high selectivity for specific proteins and enzymes, which allows for precise targeting of biological processes. EFMC is also stable and easy to synthesize, making it a cost-effective tool for scientific research. However, EFMC has limitations in terms of its solubility and bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on EFMC. One area of research is the development of EFMC derivatives with improved solubility and bioavailability. Another area of research is the use of EFMC as a tool for studying protein-protein interactions and enzyme activity. EFMC may also have potential as a therapeutic agent for other diseases such as Huntington's disease and amyotrophic lateral sclerosis. Overall, EFMC has the potential to be a valuable tool for scientific research and the development of new therapeutics.

Synthesis Methods

EFMC can be synthesized using a multi-step procedure that involves the reaction of various reagents. The synthesis of EFMC was first reported by researchers at the University of Michigan in 2012. The synthesis involves the reaction of 2-amino-6-ethoxybenzothiazole with 3-fluoro-5-methylpyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI or HATU. The resulting product is then treated with acetic anhydride to obtain EFMC in high yield and purity.

Scientific Research Applications

EFMC has been found to have potential applications in scientific research due to its ability to selectively bind to specific proteins and enzymes. EFMC has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EFMC has also been used as a tool for studying protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-3-22-10-4-5-12-13(7-10)23-16(19-12)20-15(21)14-11(17)6-9(2)8-18-14/h4-8H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVYBKQPRLRWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide

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